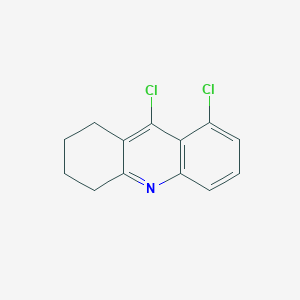

8,9-Dichloro-1,2,3,4-tetrahydroacridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8,9-dichloro-1,2,3,4-tetrahydroacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h3,5,7H,1-2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSFDBQTHAIEPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C(=CC=C3)Cl)C(=C2C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

De Novo Synthetic Approaches to 8,9-Dichloro-1,2,3,4-tetrahydroacridine

The construction of the this compound scaffold can be approached through several synthetic strategies, primarily involving the formation of the quinoline (B57606) core.

Friedlander's Condensation and Modified Protocols

The Friedländer annulation is a classical and straightforward method for the synthesis of quinolines and their derivatives. wikipedia.orgresearchgate.net This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as cyclohexanone (B45756), under acidic or basic conditions. wikipedia.orgresearchgate.net For the synthesis of this compound, a plausible retrosynthetic analysis would involve the reaction of a 2-amino-3,4-dichlorobenzaldehyde or a related ketone with cyclohexanone.

While the general applicability of the Friedländer synthesis is well-established for a wide range of substituted quinolines, specific protocols for the synthesis of the this compound isomer are not extensively detailed in the reviewed literature. wikipedia.orgresearchgate.netnih.govquimicaorganica.org However, modified Friedländer syntheses using various catalysts to improve efficiency and yield have been reported for other substituted quinolines. nih.gov These modifications often employ solid-phase synthesis techniques or alternative catalysts to drive the cyclative cleavage and formation of the quinoline core. nih.gov

Lewis Acid-Mediated Cyclodehydration Techniques

Lewis acids are frequently employed in organic synthesis to promote cyclization reactions by activating carbonyl groups towards nucleophilic attack. researchgate.net In the context of tetrahydroacridine synthesis, Lewis acids can catalyze the intermolecular cyclodehydration of appropriate precursors. A reported synthesis of 7,9-dichloro-1,2,3,4-tetrahydroacridine (B8774380), a structural isomer of the title compound, utilizes a Lewis acid-mediated intermolecular cyclodehydration of 5-chloroanthranilic acid with cyclohexanone in the presence of phosphorus oxychloride (POCl3), which can also act as a dehydrating agent and a source of chlorine. researchgate.net This suggests that a similar strategy employing a 3,4-dichloroanthranilic acid derivative could potentially yield this compound. The specific conditions and efficacy of such a reaction would require experimental validation.

Phosphoryl Chloride (POCl3)-Mediated Cyclization and Chlorination Routes

Phosphoryl chloride (POCl3) is a versatile reagent in the synthesis of acridine (B1665455) derivatives, often facilitating both cyclization and chlorination steps. One common approach involves the reaction of N-aryl-anthranilic acids, which can be cyclized to the corresponding acridone (B373769). Subsequent treatment with POCl3 can then convert the acridone to the 9-chloroacridine (B74977) derivative.

A more direct route to dichlorinated tetrahydroacridines involves a one-pot reaction. For instance, the synthesis of 7,9-dichloro-1,2,3,4-tetrahydroacridine has been achieved through the Lewis acid-mediated intermolecular cyclodehydration of 5-chloroanthranilic acid with cyclohexanone, where POCl3 is a key reagent. researchgate.net This reaction proceeds to form the dichlorinated tetrahydroacridine skeleton directly. It is conceivable that starting with 3,4-dichloroanthranilic acid and cyclohexanone under similar POCl3-mediated conditions could provide a viable route to this compound.

Furthermore, POCl3 is instrumental in the synthesis of fused azoacridone derivatives, where it mediates the cyclization reaction of precursor benzoic acids and pyrimidines, leading to high yields of the desired products. rsc.orgrsc.orgresearchgate.net

Functionalization and Derivatization Strategies

The chlorine substituents on the this compound ring system, particularly the chloro group at the 9-position, offer valuable handles for further molecular elaboration through various modern cross-coupling and condensation reactions.

Buchwald–Hartwig Amination and Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira, Suzuki, Cyanation)

The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and these methods are applicable to the functionalization of the tetrahydroacridine core.

Buchwald–Hartwig Amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.orgchemeurope.com This reaction allows for the coupling of aryl halides with a wide variety of amines. wikipedia.orglibretexts.orgacsgcipr.orgchemeurope.com While direct Buchwald-Hartwig amination on this compound has not been specifically detailed, studies on the related 9-chloro-1,2,3,4-tetrahydroacridine (B1265563) demonstrate the feasibility of this transformation. Optimized conditions for the Pd-catalyzed amination of 9-chloro-1,2,3,4-tetrahydroacridine with various amines have been developed, providing an alternative to traditional nucleophilic aromatic substitution. nih.gov These reactions often employ specialized phosphine (B1218219) ligands to achieve high yields. nih.gov It is anticipated that the chloro group at the 9-position of this compound would exhibit similar reactivity in Buchwald-Hartwig amination reactions. The reactivity of the chloro group at the 8-position under these conditions would likely be lower due to its position on the benzo moiety rather than the activated 9-position of the acridine system.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd2(dba)3/CyPF-tBu | CyPF-tBu | NaOtBu | Toluene | 100 | 71 |

| Pd(OAc)2/BINAP | BINAP | - | - | - | 40 |

This table presents data for the Buchwald-Hartwig amination of 9-chloro-1,2,3,4-tetrahydroacridine with different amines and serves as a model for the potential reactivity of the 9-chloro position in this compound.

Sonogashira Coupling enables the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgbeilstein-journals.org This reaction is widely used to introduce alkynyl moieties into aromatic systems. wikipedia.orgorganic-chemistry.orglibretexts.orgbeilstein-journals.org The chloro group at the 9-position of the tetrahydroacridine ring is expected to be susceptible to Sonogashira coupling, allowing for the synthesis of 9-alkynyl-8-chloro-1,2,3,4-tetrahydroacridine derivatives. The regioselectivity of such reactions on dihalo-substituted systems can often be controlled by the choice of catalyst and reaction conditions. rsc.org

Suzuki Coupling is another versatile palladium-catalyzed cross-coupling reaction that pairs organoboron compounds with aryl or vinyl halides or triflates. harvard.eduorganic-chemistry.orgprinceton.eduresearchgate.netnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. harvard.eduorganic-chemistry.orgprinceton.eduresearchgate.netnih.gov It is a powerful tool for the formation of biaryl linkages. It is highly probable that the 9-chloro position of this compound could be selectively functionalized using Suzuki coupling with various aryl or heteroaryl boronic acids.

Cyanation of aryl halides to form aryl nitriles is a valuable transformation in organic synthesis. researchgate.netorganic-chemistry.orgrsc.org Palladium-catalyzed cyanation reactions provide an efficient method for this conversion. rsc.org The introduction of a cyano group at the 9-position of the this compound scaffold could be achieved through such a reaction, providing a precursor for further chemical modifications.

Condensation Reactions with Amines and Diamines

The chloro group at the 9-position of the acridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity allows for condensation reactions with a variety of amines and diamines to introduce diverse side chains. A high-temperature nucleophilic aromatic substitution route, often conducted in refluxing 1-pentanol, has been widely used to react 9-chloro-1,2,3,4-tetrahydroacridine with various amines and diamines, leading to the synthesis of N-alkyltacrine analogues and their dimers. nih.gov This method provides a direct way to introduce amino-containing functionalities at the 9-position.

It is expected that this compound would undergo similar condensation reactions, with the 9-chloro substituent being selectively replaced by the amine nucleophile. The chloro group at the 8-position is generally less reactive towards SNAr unless activated by strongly electron-withdrawing groups. nih.govmdpi.com

| Nucleophile | Solvent | Temperature (°C) | Product |

| n-Heptylamine | Toluene | 100 | 9-(Heptylamino)-1,2,3,4-tetrahydroacridine |

| 1,4-Diaminobutane | Toluene | 100 | 9,9'-(Butane-1,4-diyl)bis(1,2,3,4-tetrahydroacridine) |

This table illustrates typical condensation reactions of 9-chloro-1,2,3,4-tetrahydroacridine with amines and diamines, which are expected to be applicable to the 9-position of this compound.

Formation of Hybrid Molecules and Conjugates

The tetrahydroacridine scaffold, including its 8,9-dichloro derivative, serves as a versatile platform for the development of hybrid molecules and conjugates. These advanced structures are designed to integrate the properties of the tetrahydroacridine core with other molecular entities, thereby expanding their functional applications. Key synthetic methodologies include palladium-catalyzed cross-coupling reactions and the formation of conjugates with nanomaterials.

One prominent strategy involves extending the π-conjugation of the tetrahydroacridine core through Sonogashira cross-coupling reactions. This method is employed to synthesize derivatives such as 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine. beilstein-journals.orgnih.govsemanticscholar.org The reaction couples terminal alkynes with a di-halogenated tetrahydroacridine precursor, creating a new carbon-carbon bond and attaching arylalkynyl moieties. beilstein-journals.orgnih.gov This transformation is highly dependent on the catalytic system and reaction conditions to achieve chemoselectivity, particularly when multiple halogen atoms are present on the tetrahydroacridine ring. semanticscholar.org For instance, the reaction can be directed to proceed selectively at carbon-bromine bonds over a typically more reactive carbon-chlorine bond on the pyridine (B92270) moiety. semanticscholar.org

Another approach to hybrid molecule construction is through the Friedländer annulation, which can be adapted to build modified tacrine-chromene hybrids. acs.org This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an active methylene (B1212753) group, allowing for the fusion of different heterocyclic systems onto the acridine structure. acs.org Furthermore, hybrids have been synthesized by linking tetrahydroacridine derivatives with other bioactive moieties, such as in tacrine-6-hydrazinonicotinamide, via condensation reactions. nih.gov

Conjugation of tetrahydroacridine derivatives to nanoparticles represents another frontier. For example, a synthesized tetrahydroacridine derivative has been successfully conjugated with gold nanoparticles. rsc.org Physicochemical analysis confirmed that the molecule strongly adsorbs onto the gold surface, forming a stable monolayer. rsc.org Such conjugates are explored for their unique electrochemical and fluorescence properties, which are significantly modulated by the interaction with the nanoparticle surface. rsc.org

Design and Synthesis of Bis-Tetrahydroacridine Systems

The design of bis-tetrahydroacridine systems involves covalently linking two tetrahydroacridine units. These dimeric structures are investigated for their potential to interact with biological targets in novel ways. The synthesis of these molecules typically relies on connecting two monomeric units via a flexible or rigid linker chain.

A common synthetic route is the N-alkylation of a suitable acridine precursor with various diamines, which act as the linking element. nih.gov For example, a 4-(bromomethyl)acridine can be reacted with a diamine to yield bis-acridine compounds. nih.gov The length and nature of the linker are critical design elements that influence the spatial orientation of the two tetrahydroacridine moieties.

In the synthesis of more complex systems like chiral bis(7)-tacrine (B1662651) homodimers and heterodimers, two tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine) units are connected by a linker, such as a heptylene chain. researchgate.net This approach allows for the creation of molecules where two active pharmacophores are held at a specific distance, potentially enabling simultaneous interaction with multiple binding sites on a biological target. researchgate.net Preclinical studies on such dimers, for instance bis(7)-tacrine, are part of the effort to characterize their pharmacological profiles. tandfonline.com

Mechanistic Investigations of Synthetic Pathways

Role of Catalysis in Yield and Selectivity

Catalysis is fundamental to the synthesis of functionalized tetrahydroacridines, playing a critical role in controlling reaction rates, yields, and selectivity. Different catalytic systems are employed depending on the specific transformation.

Palladium and Copper Catalysis in Cross-Coupling: In the synthesis of hybrid molecules via Sonogashira cross-coupling, a dual catalytic system is typically employed, consisting of a palladium(0) complex and a copper(I) salt. wikipedia.orgorganic-chemistry.org The palladium catalyst, often tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], facilitates the oxidative addition of the aryl halide. beilstein-journals.orglibretexts.org The copper(I) co-catalyst, such as copper(I) iodide (CuI), reacts with the terminal alkyne to form a copper acetylide intermediate. wikipedia.org This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle leading to the formation of the new C-C bond. wikipedia.org The choice of solvent and base is crucial for optimizing catalyst performance and maximizing product yield, as demonstrated in the synthesis of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines. beilstein-journals.org

Table 1: Optimization of Sonogashira Coupling Conditions

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Toluene | Et₃N | 80 | 45 |

| 2 | Dioxane | Et₃N | 80 | 53 |

| 3 | DMF | Et₃N | 80 | 65 |

| 4 | DIPEA | Et₃N | 80 | 72 |

| 5 | DIPEA | DBU | 80 | 58 |

| 6 | DIPEA | Et₃N | 100 | 61 |

Data derived from a study on a related 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine system. beilstein-journals.org Conditions: Pd(PPh₃)₄ (0.6 mol%), CuI (1.2 mol%).

Similarly, the Suzuki-Miyaura coupling, another palladium-catalyzed reaction, is used to form C-C bonds between tetrahydroacridines and arylboronic acids. nih.govyoutube.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. youtube.com The base plays multiple, sometimes conflicting, roles in this reaction, including the formation of the active palladium-hydroxo species and influencing the rate-determining transmetalation step. researchgate.net

Acid/Base Catalysis in Friedländer Annulation: The Friedländer synthesis of the core tetrahydroacridine ring system can be catalyzed by either acids or bases. researchgate.netorganic-chemistry.org Traditional base catalysts include piperidine, sodium hydroxide, and sodium ethoxide. researchgate.net Acid catalysts range from Brønsted acids like p-toluenesulfonic acid and trifluoroacetic acid to Lewis acids such as iodine, neodymium(III) nitrate, and indium(III) triflate (In(OTf)₃). wikipedia.orgorganic-chemistry.orgrsc.org The catalyst facilitates the initial condensation and the subsequent cyclodehydration steps. organic-chemistry.org The use of specific Lewis acids like In(OTf)₃ has been shown to be highly effective in selectively promoting the Friedländer product over other potential side reactions, affording high yields under solvent-free conditions. rsc.org

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 8,9-Dichloro-1,2,3,4-tetrahydroacridine, offering a window into the precise arrangement of its hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the protons. The aromatic region of the spectrum is expected to display signals corresponding to the protons on the dichlorinated benzene ring. The presence of two chlorine atoms at positions 8 and 9 significantly influences the chemical shifts of the remaining aromatic protons, leading to a distinct splitting pattern. The aliphatic protons of the tetrahydro-ring typically appear as multiplets in the upfield region of the spectrum, with their chemical shifts and coupling constants providing information about their spatial relationships.

Similarly, the ¹³C NMR spectrum offers a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and local electronic environment. The carbons bearing the chlorine atoms (C-8 and C-9) are expected to show resonances at characteristic downfield positions due to the deshielding effect of the electronegative chlorine atoms.

Predicted ¹H NMR and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| H-1 | 1.85-1.95 (m) | - |

| H-2 | 1.75-1.85 (m) | - |

| H-3 | 1.75-1.85 (m) | - |

| H-4 | 2.90-3.00 (t) | - |

| H-5 | 7.40-7.50 (d) | - |

| H-6 | 7.20-7.30 (t) | - |

| H-7 | 7.55-7.65 (d) | - |

| C-1 | - | 22.5 |

| C-2 | - | 22.8 |

| C-3 | - | 26.5 |

| C-4 | - | 33.0 |

| C-4a | - | 128.0 |

| C-5 | - | 124.0 |

| C-6 | - | 127.5 |

| C-7 | - | 121.0 |

| C-8 | - | 130.0 |

| C-8a | - | 145.0 |

| C-9 | - | 150.0 |

| C-9a | - | 147.0 |

| C-10a | - | 158.0 |

Note: The data presented in this table is predicted based on known substituent effects and data for structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. For this compound, ESI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺. The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) would be readily observable in the mass spectrum, providing a clear signature for the presence of two chlorine atoms in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental composition of the molecular ion of this compound with a high degree of confidence. The experimentally determined exact mass can be compared to the calculated theoretical mass to confirm the molecular formula, C₁₃H₁₁Cl₂N.

Predicted Mass Spectrometry Data for this compound:

| Parameter | Predicted Value |

| Molecular Formula | C₁₃H₁₁Cl₂N |

| Exact Mass | 251.0269 |

| Molecular Weight | 252.14 |

| Isotopic Pattern | [M]⁺, [M+2]⁺, [M+4]⁺ in a ratio of approximately 9:6:1 |

Note: The data presented in this table is calculated based on the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Around 3050-3100 cm⁻¹

C-H stretching (aliphatic): Around 2850-2960 cm⁻¹

C=N stretching (in the acridine (B1665455) ring): Around 1620-1650 cm⁻¹

C=C stretching (aromatic): Around 1450-1600 cm⁻¹

C-Cl stretching: Around 700-800 cm⁻¹

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of tetrahydroacridine derivatives are crucial for understanding their potential applications in materials science and as fluorescent probes. The absorption spectra of these compounds are typically characterized by broad bands in the ultraviolet (UV) region, corresponding to π–π* electronic transitions within the aromatic system.

Studies on various 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines reveal that most of these compounds exhibit a broad absorption band around 320–360 nm in dichloromethane solution. nih.govbeilstein-journals.org For instance, the parent phenyl-unsubstituted derivative in one study showed a main wide band with a shoulder peak at 329 nm. nih.gov The position and intensity of these absorption bands are influenced by the nature and position of substituents on the acridine core. Substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. For example, a trifluoromethoxy-substituted derivative displayed a red shift of 23 nm compared to the unsubstituted parent compound. nih.gov

The emission spectra of tetrahydroacridine derivatives are generally characterized by broad bands, with the emission wavelength being sensitive to the electronic nature of the substituents. nih.gov When excited at 325 nm, many of these compounds show emission in the range of 365 to 500 nm. nih.govbeilstein-journals.org For example, one 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivative exhibited a blue emission at 393 nm. nih.govbeilstein-journals.org The introduction of electron-donating groups, such as methoxy substituents, can lead to a red shift in the emission spectrum, which may be attributed to intramolecular charge transfer (ICT) from the donor group to the tetrahydroacridine core. nih.gov

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also highly dependent on the molecular structure. For a series of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines, the fluorescence quantum yields were determined using quinine bisulfate as a standard. nih.gov

Table 1: Photophysical Properties of Selected 2,4-Diaryl-9-chloro-5,6,7,8-tetrahydroacridine Derivatives in Dichloromethane nih.govbeilstein-journals.orgsemanticscholar.org

| Compound | λabs (nm) | log ε | λem (nm) | Fluorescence Quantum Yield (Φf) % | Stokes Shift (cm-1) |

| 4a (Unsubstituted Phenyl) | 329 | 4.88 | 393 | 1.1 | 4854 |

| 4b (p-Methoxy Phenyl) | 332 | 5.07 | 410 | 8.2 | 5730 |

| 4c (p-Trifluoromethoxy Phenyl) | 352 | 5.11 | 406 | 1.5 | 3778 |

| 4d (o-Methoxy Phenyl) | 333 | 5.05 | 409 | 7.8 | 5580 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as intermolecular interactions in the crystal lattice.

While the crystal structure of this compound has not been reported in the available literature, a study on the closely related isomer, 6,9-dichloro-1,2,3,4-tetrahydroacridine (B3024110) , provides valuable structural insights. The analysis of this compound revealed a triclinic crystal system with both parallel and antiparallel orientations of the tetrahydroacridine ring skeleton. In all observed orientations, the fused cyclohexene ring adopts a single, constrained conformation. researchgate.net

The detailed structural parameters obtained from X-ray crystallography are fundamental for understanding the structure-activity relationships of these compounds and for computational modeling studies.

Voltammetric Methods for Electrochemical Characterization

Voltammetric techniques, such as cyclic voltammetry (CV), are employed to investigate the electrochemical properties of molecules, including their oxidation and reduction potentials. This information is vital for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for applications in organic electronics.

Specific voltammetric data for this compound is not available. However, studies on related 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines have been conducted. The electrochemical behavior of one such derivative was studied by cyclic voltammetry in a dry acetonitrile solution containing tetrabutylammonium tetrafluoroborate as the supporting electrolyte. nih.gov The HOMO and LUMO energy levels were estimated from the onset potentials of the oxidation and reduction waves, respectively, with the potential of the reference electrode calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple. nih.gov

For one trifluoromethoxy-substituted derivative, the onset potentials for oxidation and reduction were found to be 1.50 V and -1.36 V, respectively. semanticscholar.org From these values, the HOMO and LUMO energies were calculated to be -5.78 eV and -2.92 eV, respectively, resulting in an electrochemical band gap of 2.86 eV. semanticscholar.org The HOMO and LUMO energy levels, and consequently the electrochemical band gap, are influenced by the nature of the substituents on the tetrahydroacridine core. For instance, the introduction of electron-withdrawing trifluoromethoxy groups can lead to a decrease in both the HOMO and LUMO energy levels. nih.gov

Table 2: Electrochemical Properties of a Trifluoromethoxy-Substituted 2,4-Diaryl-9-chloro-5,6,7,8-tetrahydroacridine (Compound 4c) nih.govsemanticscholar.org

| Parameter | Value |

| Onset Oxidation Potential (Eox) | 1.50 V |

| Onset Reduction Potential (Ered) | -1.36 V |

| HOMO Energy | -5.78 eV |

| LUMO Energy | -2.92 eV |

| Electrochemical Band Gap (Eg) | 2.86 eV |

In-depth Computational and Theoretical Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no specific published studies on the computational and theoretical chemistry of the compound this compound.

While extensive research exists for related analogs, particularly derivatives of 9-amino-1,2,3,4-tetrahydroacridine (tacrine) and other substituted tetrahydroacridines, information detailing the quantum chemical calculations, molecular modeling, or quantitative structure-activity relationships (QSAR) for the 8,9-dichloro isomer is not available in the public domain.

Therefore, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline focusing solely on this compound. The specific data required to populate the sections on Density Functional Theory (DFT), ab initio methods, molecular docking, conformational analysis, QSAR, and Comparative Molecular Field Analysis (CoMFA) for this particular compound does not appear to have been published.

Research in this area has concentrated on other isomers and derivatives due to their specific biological activities, such as acetylcholinesterase inhibition. For instance, QSAR and CoMFA studies have been conducted on 9-amino-1,2,3,4-tetrahydroacridine derivatives with substitutions at the 6 and 7 positions. acs.orgnih.gov Similarly, DFT calculations have been reported for compounds like 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines to explore their electronic properties. nih.govbeilstein-journals.org However, these findings cannot be directly extrapolated to the 8,9-dichloro isomer without specific computational studies on that molecule.

An article on this compound that meets the specified requirements cannot be generated without the foundational scientific research being available.

Computational and Theoretical Chemistry Studies

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can provide detailed information about conformational changes, interactions with solvent molecules, and the stability of molecular complexes. Such studies are instrumental in understanding how a molecule like 8,9-Dichloro-1,2,3,4-tetrahydroacridine might behave in a biological environment, for instance, when approaching or binding to a target protein.

While MD simulations have been conducted on various acridine (B1665455) derivatives to explore their interactions with biological targets like DNA and proteins, specific studies focusing on the dynamic behavior of this compound have not been identified. Research on related acridine compounds has demonstrated how substitutions on the acridine ring can influence their intercalation into DNA and their binding affinity to specific enzymes. rsc.orgmdpi.com These studies underscore the importance of the substitution pattern on the dynamic properties of the acridine scaffold. Future MD simulation studies on this compound could elucidate the influence of the dichloro-substitution on its conformational flexibility and interaction patterns.

Prediction of Permeation and Distribution Properties (e.g., Blood-Brain Barrier Permeability)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. Computational models, often based on quantitative structure-activity relationships (QSAR), are frequently employed to predict the BBB permeability of novel compounds. These models typically use molecular descriptors such as lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors to estimate a compound's ability to permeate the BBB. mdpi.comnih.govfrontiersin.org

For acridine and its derivatives, some computational and in vitro studies have been performed to assess their potential to cross the BBB. mdpi.comnih.gov For instance, certain tetrahydroacridine derivatives have been investigated for their potential in treating Alzheimer's disease, where BBB penetration is a prerequisite. mdpi.com However, specific predictive data or experimental validation of the BBB permeability for this compound is not documented in the available literature. General QSAR models for BBB permeability could be applied to this compound to generate a theoretical prediction, but without specific experimental data, such a prediction would remain unvalidated.

Below is a table of physicochemical properties for the parent compound, 9-Chloro-1,2,3,4-tetrahydroacridine (B1265563), which are often used in the prediction of BBB permeability.

| Property | Value |

| Molecular Formula | C13H12ClN |

| Molecular Weight | 217.7 g/mol |

| Computed Descriptors | |

| XLogP3 | 4.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 217.065827 g/mol |

| Monoisotopic Mass | 217.065827 g/mol |

| Topological Polar Surface Area | 12.9 Ų |

| Heavy Atom Count | 15 |

| Formal Charge | 0 |

| Complexity | 231 |

Data sourced from PubChem CID 21495 for 9-Chloro-1,2,3,4-tetrahydroacridine.

Mechanistic Investigations of Molecular Interactions and Biological Activities Excluding Clinical Human Trial Data

Interaction with Nucleic Acids

Scientific literature reviewed for this article did not yield specific studies on the interaction of 8,9-Dichloro-1,2,3,4-tetrahydroacridine with nucleic acids. The following subsections reflect the absence of available research data.

There is currently no available research data detailing the DNA intercalation mechanisms of this compound.

Specific studies on the effects of this compound on DNA replication and transcription processes have not been identified in the reviewed scientific literature.

Enzyme Inhibition and Modulation

The inhibitory and modulatory effects of this compound on various enzymes have been a subject of limited investigation. The following sections summarize the available findings.

Direct studies on the cholinesterase inhibition mechanisms and selectivity of this compound are not available in the current body of scientific literature. However, research on structurally related chlorinated tacrine (B349632) analogs provides some insight into the potential activity of this compound class.

The introduction of a chloro substitution to the parent compound, tacrine (9-amino-1,2,3,4-tetrahydroacridine), and its analogs has been shown to maintain or even potentiate cholinesterase inhibitory activity. nih.gov A study on a series of new 4-(chlorophenyl)tetrahydroquinoline derivatives revealed that these compounds displayed equivalent or significantly higher anti-cholinesterase activity compared to tacrine. nih.gov

One particular analog, a 6-chloro-tacrine derivative, was found to be an exceptionally potent inhibitor of acetylcholinesterase (AChE) with an IC50 value of 8.8 nM. hilarispublisher.com Unlike tacrine, which is a more selective butyrylcholinesterase (BChE) inhibitor, the 6-chloro analog inhibited both AChE and BChE to a similar extent. hilarispublisher.com Furthermore, molecular hybrids of tacrine and 3,5-dichlorobenzoic acid have been synthesized and shown to exhibit good inhibition of both AChE and BChE. researchgate.net

These findings suggest that chlorination of the tetrahydroacridine scaffold can significantly influence both the potency and selectivity of cholinesterase inhibition. However, without direct experimental data for this compound, its specific inhibitory profile remains undetermined.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 6-Chloro-tacrine derivative | Acetylcholinesterase (AChE) | 8.8 nM | hilarispublisher.com |

| 6-Chloro-tacrine derivative | Butyrylcholinesterase (BChE) | 15.2 nM | hilarispublisher.com |

| Tacrine (for comparison) | Acetylcholinesterase (AChE) | 184 nM | hilarispublisher.com |

| Tacrine (for comparison) | Butyrylcholinesterase (BChE) | 6.7 nM | hilarispublisher.com |

There is no specific information available in the reviewed scientific literature regarding the kinase inhibition pathways of this compound. However, the broader class of acridine (B1665455) derivatives has been investigated for kinase inhibitory activity. For instance, certain 9-anilinoacridines have been designed and synthesized as potential dual inhibitors of Src and MEK kinases for anti-tumor treatment. researchgate.netnih.govdartmouth.edu Additionally, acridine orange and related compounds have been shown to potently inhibit protein kinase C. nih.gov These findings indicate a potential for the acridine scaffold to interact with kinases, though specific pathways for the 8,9-dichloro-tetrahydroacridine derivative have not been elucidated.

No specific studies on the inhibition of Beta-Secretase 1 (BACE1) by this compound were identified in the reviewed literature. Research into BACE1 inhibitors has explored various chemical scaffolds. While some acridine derivatives have been investigated as BACE1 inhibitors, with one study showing moderate activity for an acridin-9-yl hydrazide derivative, there is no data to suggest that this compound possesses this activity. researchgate.net

Hyaluronidase (B3051955) Inhibition

Research into the direct inhibitory effects of this compound on hyaluronidase activity is not extensively detailed in the available scientific literature. While the broader class of acridine derivatives has been explored for various enzymatic interactions, specific data quantifying the hyaluronidase inhibition constants or mechanisms for this particular dichlorinated compound are not prominently reported.

Modulation of Protein Aggregation Processes

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. frontiersin.org Small molecules that can interfere with this process are of significant therapeutic interest. researchgate.net The core structure of 1,2,3,4-tetrahydroacridine, known as tacrine, and its derivatives have been a major focus of this research. These compounds are investigated for their capacity to inhibit the self-assembly of Aβ peptides into toxic oligomers and fibrils. frontiersin.orgnih.gov

The mechanism of inhibition often involves direct, non-covalent interactions with the Aβ peptide, which can disrupt the hydrogen bonds necessary for the formation of β-sheet structures, a critical step in fibrillogenesis. researchgate.net While specific quantitative data for this compound is not detailed, studies on structurally related compounds provide insight. For instance, various tacrine analogues have demonstrated the ability to reduce Aβ aggregation, which is commonly measured using techniques like the Thioflavin-T (ThT) fluorescence assay. nih.govrsc.org This assay detects the formation of amyloid fibrils. nih.gov The inhibitory potential of these molecules is often expressed as an IC50 value, representing the concentration required to inhibit 50% of the aggregation process. nih.gov

| Assay Type | General Finding for Tacrine Derivatives | Measurement Principle |

|---|---|---|

| Thioflavin-T (ThT) Fluorescence Assay | Inhibition of Aβ fibril formation | ThT dye fluoresces upon binding to β-sheet structures in amyloid fibrils. |

| Electron Microscopy | Reduction in fibril density and morphology changes | Direct visualization of Aβ aggregates to assess the effect of inhibitors. |

The intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is another key pathological feature of Alzheimer's disease. nih.gov The connection between Aβ and tau pathology is a critical area of investigation, with evidence suggesting that Aβ aggregates can promote tau aggregation. nih.gov Consequently, compounds that inhibit Aβ aggregation may also indirectly affect tau pathology. nih.gov

Research has explored inhibitors that could potentially interfere with both Aβ and tau aggregation, suggesting a common structural epitope between the two protein aggregates. nih.gov While direct studies on the modulation of tau protein by this compound are not specified, the broader class of compounds is being investigated for its potential to reduce tau seeding and aggregation. nih.gov

Antioxidant and Radical Scavenging Mechanisms

Oxidative stress is a significant contributor to neurodegeneration. Compounds with antioxidant properties can neutralize harmful free radicals, thereby protecting cells from damage. The antioxidant capacity of various chemical compounds is often evaluated using assays such as the ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay and the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govmdpi.combeilstein-journals.orgmdpi.com

In these assays, the ability of a compound to donate a hydrogen atom or an electron to a stable radical is measured spectrophotometrically. mdpi.com The activity is often compared to a standard antioxidant like Trolox, a water-soluble derivative of vitamin E, and expressed as Trolox Equivalent Antioxidant Capacity (TEAC). nih.gov While many acridine derivatives have been shown to possess antioxidant activity, specific TEAC or IC50 values for this compound in radical scavenging assays are not prominently documented. The mechanism for related phenolic antioxidants involves the transfer of a hydrogen atom from a hydroxyl group to the radical, which is a process influenced by bond dissociation energies and molecular structure. canada.ca

| Antioxidant Assay | Principle of a Radical Scavenging Mechanism | Common Standard |

|---|---|---|

| ABTS Assay | Donation of an electron or hydrogen atom to the ABTS radical cation, causing decolorization. nih.gov | Trolox |

| DPPH Assay | Neutralization of the stable DPPH free radical through hydrogen atom transfer. beilstein-journals.org | Trolox, Ascorbic Acid |

Receptor Interactions and Signal Transduction Pathway Modulation (e.g., NMDA Receptors)

N-Methyl-D-Aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory. nih.gov Their dysfunction is implicated in various neurological disorders, including Alzheimer's disease. nih.gov The parent compound, 9-amino-1,2,3,4-tetrahydroacridine (tacrine), is known for its role as an acetylcholinesterase inhibitor. nih.govnih.gov However, investigations into its direct interactions with neurotransmitter receptors have also been conducted.

While specific studies detailing the interaction of this compound with NMDA receptors are scarce, the broader family of tetrahydroacridines has been evaluated for various neurochemical activities. For example, tacrine itself has been shown to block certain potassium channels, which can influence neuronal excitability and neurotransmitter release. nih.govamsterdamumc.nl The potential for direct modulation of receptors like the NMDA receptor by specific chlorinated derivatives remains an area for further detailed investigation.

Investigation of Neuroprotective Mechanisms (In Vitro Studies)

The neuroprotective potential of a compound is its ability to prevent or slow down neuronal cell death. In vitro studies are essential for elucidating the mechanisms behind this protection. For compounds related to Alzheimer's disease, neuroprotection is often linked to the inhibition of Aβ-induced toxicity, reduction of oxidative stress, and modulation of cholinergic systems. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Mechanistic investigations into the molecular interactions of this compound and related analogues rely heavily on structure-activity relationship (SAR) studies. These studies systematically modify the chemical structure of the parent compound to elucidate the key features responsible for its biological activity. By observing how changes in halogenation, linker characteristics in hybrid systems, and physicochemical properties like planarity and lipophilicity impact efficacy and selectivity, a detailed understanding of the compound's mechanism of action at a molecular level can be achieved.

Influence of Halogenation Pattern on Biological Efficacy and Selectivity

The position and nature of halogen substituents on the tetrahydroacridine (THA) scaffold are critical determinants of inhibitory potency and selectivity against cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While specific SAR data for the 8,9-dichloro pattern is not extensively detailed in the literature, the principles derived from studying other chlorinated analogues provide significant mechanistic insights.

Research has consistently shown that halogenation can enhance the inhibitory activity of the tacrine scaffold. researchgate.netnih.gov The introduction of a chlorine atom at the C6 position, for instance, has been found to strongly increase inhibitory potency against AChE. researchgate.net 6-chlorotacrine (6-Cl-THA) is reported to be two orders of magnitude more potent as an AChE inhibitor than the parent tacrine molecule. mdpi.commdpi.com Thermodynamic integration and electrostatic calculations suggest this increased affinity is due to a redistribution of electron density upon chlorination, which enhances the attractive potential between the protonated inhibitor and adjacent aromatic residues, such as tryptophan (Trp84) and phenylalanine (Phe330), within the enzyme's active site. nih.gov

The position of the halogen is crucial. Studies comparing substitutions on the aromatic ring of tacrine found that electron-withdrawing groups, such as chlorine, at the 6-position resulted in more active AChE inhibitors than substitutions at the 7-position. mdpi.com Conversely, some studies have shown 7-chlorotacrine to be a more potent inhibitor of BChE. acs.org This highlights how the substitution pattern can modulate selectivity between the two cholinesterase enzymes.

Furthermore, the number of halogen substituents plays a complex role. While a single chloro-substituent at the 6-position is beneficial, double substitution at both the 6- and 7-positions has been shown to negate this positive effect, leading to a loss of efficacy. mdpi.com This suggests that a precise halogenation pattern is required to optimize interactions with the target enzyme and that steric or electronic effects from multiple substitutions can be detrimental. These findings underscore the importance of the specific 8,9-dichloro arrangement in defining the unique biological and toxicological profile of this compound, as different patterns clearly lead to distinct biological outcomes.

| Compound | Substitution Pattern | Target Enzyme | IC₅₀ (nM) |

|---|---|---|---|

| Tacrine (THA) | Unsubstituted | hAChE | ~200-400 |

| 6-Chlorotacrine (6-Cl-THA) | 6-Chloro | hAChE | ~2-7 |

| 7-Methoxytacrine (7-MEOTA) | 7-Methoxy | AChE | Less potent than Tacrine |

Data compiled from multiple sources for comparative purposes; absolute values may vary between studies. mdpi.comresearchgate.net

Role of Linker Length and Chemical Moieties in Hybrid Systems

Hybrid molecules, which typically involve dimerizing the tetrahydroacridine core or linking it to another pharmacophore, are a key strategy for enhancing biological activity. In these systems, the linker's length and chemical nature are not merely spacers but active modulators of target engagement, often enabling simultaneous interaction with multiple binding sites on an enzyme.

For homodimers, where two tacrine units are joined, the linker length is critical for bridging the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The most active bis-tacrine compound features a seven-methylene unit linker (bis(7)-tacrine), which is approximately 400-fold more potent than tacrine in inhibiting human AChE. mdpi.com Altering this length can dramatically change efficacy. For example, in a series of tacrine-squaramide homodimers, selectivity for AChE was found to correlate strongly with the alkyl chain length, with a four-methylene tether providing the most pronounced selectivity. mdpi.com

In heterodimeric systems, the linker connects the tetrahydroacridine moiety to a different chemical entity, such as 8-hydroxyquinoline (B1678124) or ferulic acid. Here too, linker length is paramount for optimizing interactions.

Tacrine-8-hydroxyquinoline hybrids: The most active derivatives in this class contain a methylene (B1212753) tether of 7–10 carbons. mdpi.com

Tacrine-ferulic acid hybrids: An optimal linker length of 6–7 atoms between the tacrine core and the ferulic acid moiety was identified for maximizing cholinesterase inhibition. mdpi.com

The chemical composition of the linker and the attached moiety also profoundly influences activity. The replacement of a simple alkyl chain with structures like squaramide introduces rigidity and hydrogen bonding capabilities, altering binding kinetics. mdpi.com Linking tacrine to other biologically active molecules, such as selegiline (B1681611) (a monoamine oxidase inhibitor), creates multi-target-directed ligands with a broader spectrum of activity. nih.gov The design of these hybrids—balancing the properties of the tetrahydroacridine core, the linker, and the second chemical moiety—is a sophisticated strategy to achieve enhanced potency and novel mechanisms of action.

| Hybrid Series | Linked Moiety | Optimal Linker Length | Target(s) | Key Finding |

|---|---|---|---|---|

| Bis-tacrine (homodimer) | Tacrine | 7 methylene units | AChE | Significantly increased potency by bridging CAS and PAS. mdpi.com |

| Tacrine-squaramide (homodimer) | Tacrine (via squaramide) | 4 methylene units | AChE/BChE | Linker length dictates AChE selectivity. mdpi.com |

| Tacrine-8-hydroxyquinoline | 8-Hydroxyquinoline | 7-10 methylene units | Cholinesterases | Optimal tether length for dual-site binding. mdpi.com |

| Tacrine-ferulic acid | Ferulic acid | 6-7 atoms | AChE/BChE | Creates potent multi-functional antioxidants. mdpi.com |

| Tacrine-selegiline | Selegiline | Variable polyamine chains | Cholinesterases/MAOs | Achieves multi-target inhibition for neurodegenerative disease models. nih.gov |

Modulating Molecular Planarity and Lipophilicity for Enhanced Interactions

The biological activity of tetrahydroacridine derivatives is profoundly influenced by their physicochemical properties, particularly molecular planarity and lipophilicity. These characteristics govern the compound's ability to cross biological membranes, such as the blood-brain barrier, and to effectively interact with its molecular targets.

Molecular Planarity: The core mechanism of tacrine's inhibition of AChE involves the insertion of its planar tricyclic ring system into a deep, narrow gorge leading to the enzyme's active site. This interaction is stabilized by π-π stacking between the planar acridine ring and aromatic amino acid residues, notably Trp84. researchgate.net The planarity of the molecule is therefore essential for this primary binding interaction. Structural modifications that disrupt this planarity can lead to a significant loss of activity. For example, replacing a carbon atom in the saturated ring with a larger atom like dimethyl silicon (to create 'sila-tacrine') alters the ring's conformation, which in turn affects its interaction with the enzyme's active site and its inhibitory profile. rsc.org

Lipophilicity: This property, often quantified as the logarithm of the partition coefficient (logP), is a critical factor for both pharmacokinetics and pharmacodynamics. A sufficient degree of lipophilicity is necessary for a molecule to passively diffuse across the lipid bilayers of cell membranes and the blood-brain barrier. researchgate.net SAR studies often involve assessing the logP of newly synthesized analogues to ensure they fall within a range suitable for central nervous system activity. researchgate.net However, lipophilicity is a double-edged sword; while it aids membrane transit, it also influences how the molecule interacts with the target. The binding pocket of AChE, for example, has significant hydrophobic regions. Therefore, modulating the lipophilicity of the tetrahydroacridine scaffold through substitutions can enhance binding affinity. The addition of a chloro group, for example, not only alters electronic properties but also increases the lipophilicity of the molecule, which can contribute to its enhanced binding strength within the hydrophobic active site gorge. nih.gov The optimal lipophilicity is a balance between membrane permeability and target affinity, avoiding excessive lipophilicity that can lead to poor solubility and non-specific binding.

Advanced Applications in Chemical and Materials Science Excluding Pharmaceutical Formulations

Applications in Analytical Chemistry

The unique photophysical and chemical properties of the tetrahydroacridine core structure lend themselves to specialized uses in analytical chemistry, particularly in fluorescence and chromatography.

Fluorescent Probes for Biological Staining and Imaging

While direct studies on 8,9-dichloro-1,2,3,4-tetrahydroacridine as a fluorescent probe are not extensively documented, the broader class of tetrahydroacridine derivatives exhibits significant potential in this area. These compounds serve as essential tools for high-resolution visualization of cellular structures and molecular interactions. digitellinc.com The core structure's fluorescence is influenced by substituents on the aromatic rings, which can tune the photophysical properties. digitellinc.com

Research on related 9-chloro-5,6,7,8-tetrahydroacridine derivatives demonstrates that modifications to the acridine (B1665455) core can systematically alter their absorption and emission spectra. For instance, the introduction of arylethynyl groups can influence the electronic state of the tetrahydroacridine core, affecting properties like the optical band gap. nih.gov One study found that a derivative with an electron-donating methoxy group exhibited a high fluorescence quantum yield of 20%. nih.gov Such tunability is a key characteristic for developing specific fluorescent probes for biological labeling. digitellinc.com

The general mechanism involves designing molecules that can be activated in cellulo by endogenous species like enzymes to produce a fluorescent signal, enabling real-time imaging in living cells. The stability and reactivity of the probe are critical for successful application. The ultimate goal is to develop probes with enhanced brightness, stability, and selectivity for specific biological targets to aid in disease diagnostics and therapeutic monitoring. digitellinc.com

Table 1: Photophysical Properties of Substituted 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine Derivatives

| Compound ID | Substituent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Optical Band Gap (Eg opt, eV) |

|---|---|---|---|---|---|---|

| 4a | Unsubstituted Phenyl | 365 | 425 | 3900 | 0.12 | 3.18 |

| 4b | Methyl | 366 | 432 | 4200 | 0.13 | 3.05 |

| 4e | Fluorine | 364 | 425 | 4000 | 0.10 | 3.17 |

| 4f | Trifluoromethyl | 363 | 425 | 4100 | 0.11 | 3.18 |

| 4g | Methoxy | 378 | 448 | 4300 | 0.20 | 2.98 |

This table is based on data for related tetrahydroacridine derivatives and illustrates the influence of substituents on photophysical properties. nih.gov

Chromatographic Separation Enhancers

The use of this compound specifically as a chromatographic separation enhancer is not well-documented in current literature. However, the principles of derivatization in chromatography suggest a potential role for such compounds. Derivatization reagents are often employed in methods like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to improve the detection, separation, and quantification of analytes. labinsights.nlnih.gov

These reagents react with target compounds to form derivatives with enhanced visibility (e.g., color or fluorescence) or altered chromatographic properties, such as decreased polarity or increased volatility for Gas Chromatography (GC). labinsights.nlnih.gov Given the fluorescent nature of the tetrahydroacridine core, it could theoretically be functionalized to act as a labeling agent for analytes that lack a chromophore, making them detectable by fluorescence detectors in HPLC. nih.gov This application remains speculative pending further research.

Contributions to Material Science

The electronic and structural characteristics of the tetrahydroacridine scaffold make it a candidate for investigation in several areas of material science, from electronics to protective coatings.

Exploration of Modified Electronic Properties

The electronic properties of tetrahydroacridine derivatives can be significantly modified through chemical substitution. semanticscholar.org The planar aromatic system, multiple π-bonds, and the presence of a nitrogen atom create a versatile electronic structure. nih.gov Theoretical and experimental studies on related compounds, such as 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines, have utilized density functional theory (DFT) calculations and cyclic voltammetry to explore these properties. semanticscholar.org

These studies reveal that substituents on the phenyl groups directly impact the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and consequently, the energy gap (Egap). semanticscholar.org For example, electron-donating groups like methoxy can raise the HOMO energy level, leading to a smaller energy gap, which can enhance electron conductivity. semanticscholar.org Conversely, electron-withdrawing groups can lower the HOMO and LUMO energies. semanticscholar.org This ability to tune the electronic structure is crucial for designing materials with specific charge-transport properties for use in organic electronics. rsc.org

Table 2: Calculated Electronic Properties of Substituted 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine Derivatives

| Compound ID | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (Egap, eV) |

|---|---|---|---|---|

| 4a | Unsubstituted Phenyl | -5.78 | -1.76 | 4.02 |

| 4b | Methoxy (ortho) | -5.51 | -1.64 | 3.87 |

| 4c | Trifluoromethoxy | -6.10 | -1.86 | 4.02 |

| 4d | Methoxy (para) | -5.73 | -1.67 | 4.06 |

This table is based on data for related tetrahydroacridine derivatives and demonstrates the effect of substituents on molecular orbital energies. semanticscholar.org

Potential in Organic Light-Emitting Diodes (OLEDs)

Acridine-based compounds are recognized for their potential in Organic Light-Emitting Diodes (OLEDs) due to their favorable electronic and photophysical properties. mdpi.com They can be incorporated into OLED device structures as hole-transporting materials, host materials for phosphorescent emitters, or as part of donor-acceptor thermally activated delayed fluorescence (TADF) emitters. mdpi.comchemrxiv.org

The core structure's electron-donating nature makes it suitable for use in hole-transporting layers (HTLs), which require high hole injection ability and mobility. mdpi.com Furthermore, acridine derivatives have been designed as host materials in the emissive layer, where their primary role is to facilitate the efficient transfer of energy to a guest dopant molecule. mdpi.com In TADF materials, acridine derivatives often serve as the electron donor component, which is crucial for harvesting both singlet and triplet excitons and converting them into light, thereby enhancing device efficiency. chemrxiv.org While research has not focused specifically on this compound, the proven utility of the broader acridine family in OLEDs suggests that this compound could serve as a valuable building block for developing new, highly efficient optoelectronic materials. mdpi.comchemrxiv.org

Role as Corrosion Inhibitors

The acridine molecular structure is well-suited for applications in corrosion inhibition. nih.govkfupm.edu.sa The presence of a planar aromatic system, multiple π-bonds, and a nitrogen atom with a lone pair of electrons allows these molecules to adsorb onto metal surfaces. nih.govresearchgate.net This adsorption forms a protective film that can prevent or slow the electrochemical processes that lead to corrosion. nih.gov

Studies on various acridine derivatives have demonstrated their effectiveness as corrosion inhibitors for metals like mild steel and aluminum alloys in acidic environments. nih.govacs.org Halogen-substituted acridines, in particular, have shown excellent inhibition performance. acs.org The mechanism of inhibition involves the inhibitor molecules acting as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. acs.org The adsorption typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. acs.org Although this compound has not been specifically reported, its structural features—a heterocyclic aromatic system with chlorine substituents—align with those of known effective acridine-based corrosion inhibitors. nih.govacs.org

Development of Metal Complexes as Chemical Tools

The strategic design of metal complexes for advanced applications in chemical and materials science often leverages the unique properties of both the metal center and the organic ligands. In this context, this compound emerges as a compelling ligand for the development of novel platinum (II) complexes. While direct research on platinum (II) complexes of this specific dichlorinated tetrahydroacridine is not extensively documented, a robust understanding of their potential synthesis, characterization, and coordination chemistry can be extrapolated from studies on analogous acridine and substituted heterocyclic ligand systems.

Synthesis and Characterization of Platinum (II) Complexes

The synthesis of platinum (II) complexes with ligands structurally related to this compound typically involves the reaction of a platinum (II) precursor with the desired ligand. A common starting material is potassium tetrachloroplatinate (K₂PtCl₄) nih.gov. The reaction conditions, such as solvent and temperature, are crucial in directing the outcome of the synthesis and can be optimized to achieve the desired complex in high yield nih.gov.

For instance, the synthesis of platinum (II) complexes with 1-methylnitropyrazole derivatives has been achieved by reacting the ligand with K₂PtCl₄ in an aqueous solution at room temperature nih.gov. Similarly, the synthesis of platinum(II) complexes with purine-derived pincer ligands involves the reaction of K₂PtCl₄ with the organic ligand in glacial acetic acid under reflux acs.org. These methodologies suggest that a plausible synthetic route to platinum (II) complexes of this compound would involve the direct reaction of the ligand with a suitable platinum (II) salt.

The characterization of these novel platinum (II) complexes would rely on a suite of spectroscopic and analytical techniques to elucidate their structure and purity.

Table 1: Spectroscopic and Analytical Techniques for Characterization

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | |

| ¹H NMR | Provides information on the proton environment in the complex, confirming the coordination of the ligand. |

| ¹³C NMR | Elucidates the carbon framework of the complex. |

| ¹⁹⁵Pt NMR | Directly probes the platinum center, providing information about its coordination environment and the nature of the ligands bound to it. |

| Mass Spectrometry (MS) | |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Confirms the molecular weight of the complex. nih.govfrontiersin.org |

| Elemental Analysis | Determines the elemental composition (C, H, N) of the synthesized complex, confirming its empirical formula. nih.govfrontiersin.org |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex. nih.gov |

The data obtained from these techniques would be crucial in confirming the successful synthesis and unambiguously determining the structure of the platinum (II) complex with this compound.

Coordination Chemistry and Ligand Design

The coordination chemistry of platinum (II) complexes is typically characterized by a square planar geometry mdpi.com. In the case of this compound, the nitrogen atom of the acridine ring system is the most likely coordination site to the platinum (II) center. This is consistent with the coordination behavior of other nitrogen-containing heterocyclic ligands, such as pyridines and pyrimidines, which form stable complexes with platinum (II) through their nitrogen donor atoms nih.gov.

The design of the ligand plays a critical role in determining the properties and potential applications of the resulting metal complex. The presence of the two chlorine atoms at the 8 and 9 positions of the tetrahydroacridine ring can be expected to influence the electronic properties of the ligand and, consequently, the reactivity and stability of the platinum (II) complex. These electron-withdrawing groups could modulate the electron density at the coordinating nitrogen atom, thereby affecting the strength of the platinum-nitrogen bond.

Furthermore, the design of related platinum (II) complexes has involved the incorporation of various functional groups into the ligand structure to tune the properties of the complex. For example, in the development of platinum (II) complexes with terpyridine ligands, different substituents have been introduced to the terpyridine backbone to modulate the biological activity of the resulting complexes nih.govmdpi.com. This highlights the potential for further functionalization of the this compound ligand to create a library of platinum (II) complexes with tailored properties for specific applications in chemical and materials science. The rigid chelating motif of such ligands allows for the systematic study of subtle differences in electronic properties and hydrogen bonding ability nih.gov.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency

While the core tetrahydroacridine structure is accessible through established chemical reactions, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes specifically tailored for 8,9-Dichloro-1,2,3,4-tetrahydroacridine and its analogues. Current methods for synthesizing related substituted tetrahydroacridines often involve multi-step processes that can be optimized.

Future synthetic strategies could explore:

Palladium-Catalyzed Cross-Coupling Reactions: Building on methodologies used for similar heterocyclic systems, techniques like the Suzuki-Miyaura and Sonogashira cross-coupling reactions could be adapted. doaj.orgbeilstein-journals.org These methods offer a versatile platform for introducing a wide range of substituents to the tetrahydroacridine core, potentially starting from a dibrominated precursor. beilstein-journals.org A facile synthesis for related 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives has been reported using a POCl₃-mediated cyclodehydration followed by a double Suzuki–Miyaura cross-coupling, a strategy that could be modified for the target compound. doaj.org

Flow Chemistry: The implementation of continuous flow synthesis could offer significant advantages in terms of safety, reproducibility, and scalability. This approach allows for precise control over reaction parameters, which can be crucial when handling potentially hazardous reagents or intermediates.

The goal of these new methodologies would be to create a modular and efficient synthesis that allows for the rapid generation of a library of this compound derivatives for further investigation.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govnih.gov For this compound, these computational tools can accelerate research by predicting properties and guiding experimental work.

Key applications include:

Predictive Modeling for Biological Activity: ML models can be trained on existing data for other acridine (B1665455) and tetrahydroacridine compounds to predict the potential biological activities of the 8,9-dichloro derivative. springernature.com Algorithms can identify quantitative structure-activity relationships (QSAR) to forecast its efficacy against various targets. nih.gov

ADME/Tox Prediction: A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity. AI-powered tools can predict these ADME/T properties in silico, allowing researchers to prioritize or modify compounds with more favorable profiles early in the discovery process. nih.gov

De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties. springernature.com By defining desired characteristics, such as enhanced binding affinity for a specific biological target or specific optoelectronic properties, these algorithms can propose new molecular structures for synthesis and testing. researchgate.net

Virtual Screening: AI can be used to perform high-throughput virtual screening of large compound libraries to identify molecules that might interact with the same targets as this compound or to find its potential targets. nih.gov

The integration of AI and ML promises to reduce the time and cost associated with traditional research and development, enabling a more rational and targeted approach to exploring the potential of this compound. drughunter.com

Exploration of Polypharmacology and Multi-Targeting Approaches (Mechanistic Focus)

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery, particularly for complex multifactorial diseases. The tetrahydroacridine scaffold is well-known for this property. For instance, Tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine) is primarily known as an acetylcholinesterase (AChE) inhibitor but also affects other biological pathways. frontiersin.orgnih.govamsterdamumc.nl

Future mechanistic studies on this compound could investigate its potential to modulate multiple targets, such as:

Dual Cholinesterase Inhibition: Many neurodegenerative diseases involve both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Research could focus on whether the dichloro-substitution pattern leads to a balanced or selective inhibition of these two enzymes. frontiersin.org

Monoamine Neurotransmitter Systems: Some tetrahydroacridine derivatives have been shown to inhibit the uptake of monoamines like dopamine, serotonin, and norepinephrine. nih.gov Mechanistic studies could explore if this compound shares this activity, which would be relevant for conditions like depression or Parkinson's disease.

Anti-cancer and Anti-infective Targets: The broader acridine family of compounds is known to interact with DNA and inhibit enzymes like topoisomerase, leading to anti-cancer activity. beilstein-journals.org Furthermore, some tetrahydroacridines have been explored for activity against tuberculosis. beilstein-journals.org Future work could investigate if the 8,9-dichloro derivative can simultaneously target enzymes crucial for both cancer cell proliferation and microbial survival.

A multi-targeting approach could lead to the development of more effective therapeutics with a broader spectrum of activity, addressing complex diseases from multiple angles.

Advanced Materials Applications and Optoelectronic Research

Beyond its biological potential, the π-conjugated system of the acridine core suggests that this compound could have applications in materials science, particularly in optoelectronics. beilstein-journals.orgnih.gov Acridine derivatives have been investigated for use in organic light-emitting diodes (OLEDs) due to their electron-donating ability and photophysical properties. beilstein-journals.orgnih.gov

Emerging research in this area could focus on:

Photophysical and Electrochemical Characterization: A fundamental step would be to thoroughly characterize the absorption, emission, and electrochemical properties of this compound. Studies on related 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines have shown that substituents significantly impact fluorescence and HOMO/LUMO energy levels. nih.gov The electron-withdrawing nature of the two chlorine atoms in the 8,9-dichloro derivative is expected to have a profound effect on these properties.

Organic Electronics: The compound could be evaluated as a component in organic electronic devices. Depending on its measured properties, it might serve as an emitter, a host material, or a charge-transporting layer in OLEDs, organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). rsc.org

Chemosensors: The acridine scaffold is also known to be useful in the development of fluorescent chemosensors for detecting ions or small molecules. Research could explore whether the 8,9-dichloro derivative exhibits selective fluorescence quenching or enhancement in the presence of specific analytes. beilstein-journals.org

The table below summarizes photophysical data for related substituted tetrahydroacridines, providing a benchmark for what might be expected from future studies on the 8,9-dichloro derivative. nih.govnih.gov

| Compound Derivative | Absorption Max (λabs) | Emission Max (λem) | Optical Band Gap (Egopt) |

| 2,4-Diaryl-9-chloro-5,6,7,8-tetrahydroacridine (Unsubstituted) | 329 nm | 393 nm | 3.25 eV |

| 2,4-Diaryl-9-chloro-5,6,7,8-tetrahydroacridine (Methoxy substituted) | ~340 nm | ~410 nm | ~3.15 eV |

| 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine (Unsubstituted) | 363 nm | 400 nm | 3.18 eV |

| 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine (Methoxy substituted) | 382 nm | 439 nm | 2.98 eV |

This data is for related compounds and serves as an illustrative example for potential future research on this compound.

Mechanistic Studies of Interaction with Novel Biological Targets

While the primary biological target of many tetrahydroacridines is AChE, the vastness of biological space suggests that this compound may interact with other, novel targets. medchemexpress.com The unique electronic and steric properties conferred by the dichloro substitution could lead to unexpected binding affinities and biological effects.

Future research avenues for discovering novel targets include:

Phenotypic Screening: Instead of a target-based approach, high-content phenotypic screening could be employed. This involves testing the compound on various cell lines (e.g., cancer, neuronal, immune cells) and observing its effects on cell morphology, proliferation, or function to uncover unexpected activities.

Target Deconvolution: If a phenotypic effect is observed, "target deconvolution" or "target identification" methods can be used to determine the specific molecular target(s) responsible for the effect. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches can pinpoint the binding proteins.

Inhibition of K+ Channels: Some 9-amino-1,2,3,4-tetrahydroacridine derivatives have been found to inhibit slow outward potassium (K+) currents in neurons. nih.govamsterdamumc.nl Investigating whether the 8,9-dichloro derivative modulates this or other ion channels could open up new therapeutic possibilities for neurological disorders beyond Alzheimer's disease.

Enzyme Inhibition Profiling: The compound could be screened against a broad panel of enzymes, such as kinases, proteases, or phosphatases, which are involved in a wide range of diseases. This could reveal novel inhibitory activities that were not predicted from its structural similarity to known compounds.

By exploring beyond the conventional targets for this chemical class, researchers may uncover entirely new applications for this compound in medicine and biology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8,9-Dichloro-1,2,3,4-tetrahydroacridine, and what analytical methods ensure structural fidelity?

- Methodological Answer : The synthesis typically involves chlorination of 1,2,3,4-tetrahydroacridine precursors. For example, 9-chloro derivatives are synthesized via nucleophilic substitution using phosphorus oxychloride (POCl₃) under reflux conditions . Characterization employs ¹H/¹³C NMR to confirm substitution patterns and HPLC (≥95% purity thresholds) to assess purity. Mass spectrometry (MS) verifies molecular weight alignment (e.g., C₁₃H₁₀Cl₂N, theoretical MW: 260.13 g/mol) .

| Synthetic Method | Reagents/Conditions | Yield | Key Characterization |

|---|---|---|---|

| Chlorination of THA precursor | POCl₃, reflux, 6–8 hrs | 60–75% | NMR (δ 7.2–8.1 ppm aromatic), MS |

| Multistep hybrid synthesis | Pd-catalyzed coupling, Cl₂ gas | 40–55% | HPLC retention time, FT-IR |

Q. What are the primary biological targets of this compound in neurodegenerative disease research?